7,7-Difluoro-2-azabicyclo[4.1.0]heptane 2,2,2-trifluoroacetate is a fluorinated bicyclic compound notable for its structural complexity and potential applications in medicinal chemistry. This compound features a bicyclic framework that includes nitrogen atoms and multiple fluorine substituents, which significantly influence its chemical properties and biological activity. The trifluoroacetate moiety enhances its solubility and reactivity, making it an interesting candidate for various synthetic and therapeutic applications.
The compound can be synthesized through various methods that involve the manipulation of precursor molecules, particularly those containing piperidine or related structures. Research literature highlights several synthetic pathways that yield this compound, often utilizing fluorination techniques and subsequent acylation reactions to introduce the trifluoroacetate group.
7,7-Difluoro-2-azabicyclo[4.1.0]heptane 2,2,2-trifluoroacetate belongs to the class of bicyclic organic compounds and is characterized as a fluorinated heterocycle. Its unique structural features position it within the broader category of fluorinated compounds, which are often explored for their enhanced biological activities and chemical stability.
The synthesis of 7,7-difluoro-2-azabicyclo[4.1.0]heptane typically involves several steps:
Technical details regarding reaction conditions, yields, and purification methods are critical for optimizing synthesis routes and ensuring high purity of the final product .
The molecular structure of 7,7-difluoro-2-azabicyclo[4.1.0]heptane 2,2,2-trifluoroacetate can be described as follows:
The molecular formula is with a molecular weight of approximately 201.13 g/mol. The InChI representation provides a standardized way to describe its structure:
7,7-Difluoro-2-azabicyclo[4.1.0]heptane 2,2,2-trifluoroacetate undergoes various chemical transformations:
Technical details regarding these reactions include specific conditions such as temperature, solvent choice, and reaction time to optimize yields and selectivity.
The mechanism of action for 7,7-difluoro-2-azabicyclo[4.1.0]heptane 2,2,2-trifluoroacetate in biological systems may involve:
Data supporting these mechanisms typically come from pharmacological studies assessing activity against target enzymes or receptors .
The physical properties of 7,7-difluoro-2-azabicyclo[4.1.0]heptane 2,2,2-trifluoroacetate include:
Chemical properties include:
Relevant data from analyses such as NMR spectroscopy confirm structural integrity and purity after synthesis .
The applications of 7,7-difluoro-2-azabicyclo[4.1.0]heptane 2,2,2-trifluoroacetate span various fields:
Research continues into optimizing its synthesis and exploring new applications in drug development and materials science .
The 7-azabicyclo[4.1.0]heptane scaffold forms the structural foundation of this compound, featuring a cyclohexane ring fused to a cyclopropane moiety (the [4.1.0] system) with nitrogen at the bridgehead position (2-aza). This architecture imposes significant steric constraints and stereoelectronic effects that influence both reactivity and physicochemical properties. The synthesis typically begins with appropriately substituted piperidine derivatives, where cyclopropanation introduces the strained three-membered ring. Two predominant methodologies exist for this key ring closure:
Critical to the synthesis is controlling the relative stereochemistry at the ring fusion positions (C1, C6, C7). The cis fusion, where the cyclopropane ring is attached syn to the nitrogen bridgehead, is typically favored due to kinetic and thermodynamic factors during ring closure. Stereochemical assignment is confirmed via Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through coupling constants between bridgehead protons (H1-H6) and spatial proximities observed in Nuclear Overhauser Effect Spectroscopy (NOESY) experiments [4] [8].
Table 1: Key Structural Parameters of the 7-Azabicyclo[4.1.0]heptane Core
Parameter | Value/Characteristic | Determination Method |
---|---|---|
Bond Length (C7-C1/C6) | ~1.50 - 1.52 Å | X-ray Crystallography, Computational Modeling |
Bond Angle (C1-C7-C6) | ~58 - 60° | X-ray Crystallography |
Ring Fusion Stereochemistry | Predominantly cis | NMR (³J coupling constants, NOESY) |
Nitrogen Inversion Barrier | Increased vs. piperidine | Dynamic NMR |
The introduction of substituents, particularly at the C7 position (geminal difluorination site), significantly impacts ring strain and conformational flexibility. The unsubstituted bicyclic core exhibits puckered conformations, with the cyclopropane ring imposing torsional constraints on the piperidine moiety, partially flattening it near the fusion point [4].
Installing the geminal difluoro (CF₂) group at the C7 position (cyclopropane carbon) is a critical and challenging transformation due to steric inaccessibility and the need for precise stereoelectronic control. Two principal synthetic routes dominate, each leveraging distinct reactive intermediates:
Table 2: Comparison of Key Fluorination Strategies for 7,7-Difluoro Installation
Strategy | Typical Reagents | Conditions | Key Advantages | Key Limitations |
---|---|---|---|---|
Electrophilic (Enolate) | Deoxo-Fluor™, TFEDMA | LDA, -78 °C, anhydrous THF/DCM | High chemoselectivity for carbonyl α-position, avoids dihalide precursors | Requires ketone precursor, sensitive to moisture, cost of reagents |
Nucleophilic Displacement | KF/Crown Ether, AgF | DMF/DMSO, 80-120 °C | Uses readily available dihalide precursors | Harsh conditions, potential elimination, lower yields due to sterics |
F-TEDA-BF₄ | Selectfluor™ | Acetonitrile/Water, RT-50 °C | Single reagent, easier handling | Mechanism less defined, potential over-oxidation or monofluorination |
The ¹⁹F NMR spectrum provides definitive evidence for successful geminal difluorination. The characteristic signal for the CF₂ group in the bicyclo[4.1.0]heptane system typically appears as a triplet (due to coupling to the adjacent bridgehead protons H1/H6, J ~ 10-15 Hz) in the range of -105 to -115 ppm relative to CFCl₃. The magnitude of the F-F coupling constant (²JFF ≈ 220-250 Hz) is consistent with geminal fluorine atoms [4].
The final active pharmaceutical ingredient (API) or building block is typically isolated and stabilized as the trifluoroacetate (TFA) salt. This salt formation involves a straightforward but carefully controlled acid-base reaction:
Reaction Mechanism and Stoichiometry:The free base, 7,7-difluoro-2-azabicyclo[4.1.0]heptane, contains a tertiary bridgehead nitrogen atom. This nitrogen exhibits basicity comparable to a strained tertiary aliphatic amine. Trifluoroacetic acid (TFA, CF₃COOH), a strong carboxylic acid (pKa ≈ 0.23), readily protonates this amine. The reaction proceeds quantitatively:R₃N (free base) + CF₃COOH → [R₃NH]⁺[CF₃COO]⁻ (TFA salt)
Strict 1:1 stoichiometry between the amine and TFA is critical to ensure complete salt formation and avoid excess free acid or base in the final product, which can impact stability and crystallinity. Reaction monitoring via Fourier Transform Infrared (FTIR) spectroscopy shows the disappearance of the N-H stretch of TFA (~3500 cm⁻¹ broad) and the C=O stretch of free TFA (~1770 cm⁻¹), replaced by the characteristic carboxylate asymmetric stretch near 1670-1700 cm⁻¹ [1] [4].
Purification and Isolation:The salt formation is often performed in a solvent suitable for subsequent crystallization. Common choices include dichloromethane, ethyl acetate, diethyl ether, or mixtures thereof. Slow addition of TFA (neat or in solvent) to a cooled solution (0-5 °C) of the free base in solvent minimizes local overheating and potential decomposition. After addition, the mixture is typically stirred at room temperature to ensure complete reaction. Precipitation of the salt is frequently induced by adding a miscible anti-solvent like hexane or diethyl ether. The crystalline solid is then isolated by filtration, washed extensively with cold anti-solvent to remove residual TFA or solvent, and dried under reduced pressure. Continuous flow reactors offer advantages for scale-up by improving heat transfer and mixing homogeneity [4].
Characterization of the Salt:
Table 3: Characterization Data for 7,7-Difluoro-2-azabicyclo[4.1.0]heptane 2,2,2-Trifluoroacetate
Property | Value/Characteristic | Method |
---|---|---|
Molecular Formula | C₈H₁₀F₅NO₂ | High-Resolution Mass Spectrometry (HRMS) |
Molecular Weight | 247.16 g/mol | - |
¹H NMR (DMSO-d₆) | δ ~1.40-1.60 (m, 1H), 1.70-1.90 (m, 2H), 2.10-2.30 (m, 1H), 2.80-3.10 (m, 2H), 3.30-3.50 (m, 1H), 3.60-3.80 (m, 1H), 8.80-9.20 (br s, 1H, NH⁺) | NMR Spectroscopy |
¹⁹F NMR (DMSO-d₆) | δ ~ -75.5 (s, 3F, CF₃COO⁻), -105.0 to -115.0 (t, J ~ 12 Hz, 2F, CF₂) | NMR Spectroscopy |
FTIR (KBr) | ~1685 cm⁻¹ (vs, C=O asym str carboxylate), ~1200 cm⁻¹ (s, C-F str), ~1130 cm⁻¹ (s, C-F str) | Infrared Spectroscopy |
Purity | ≥95% | HPLC |
Storage Conditions | -10 °C, desiccated | - |
The TFA salt offers several advantages: enhanced crystallinity compared to the free base or other salts (e.g., hydrochloride), improved stability under storage conditions, and high solubility in polar organic solvents (acetonitrile, dimethyl sulfoxide, methanol) facilitating downstream reactions in medicinal chemistry. The strong electron-withdrawing nature of the trifluoroacetate anion slightly increases the acidity of the ammonium proton (pKa estimated ~3-4), influencing its behavior in biological matrices [1] [4].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1